tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
Tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a tert-butyl ester group and a propan-2-yloxy substituent on the pyrrolopyridine core
Preparation Methods
The synthesis of tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the tert-butyl ester and propan-2-yloxy groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and advanced purification techniques .
Chemical Reactions Analysis
Tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
Scientific Research Applications
Tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of advanced polymers and as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
Tert-butyl 2,3-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar core structure but lacks the propan-2-yloxy group, resulting in different chemical properties and applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features an indole core and different substituents, leading to distinct biological activities.
Properties
IUPAC Name |
tert-butyl 7-propan-2-yloxypyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)19-13-12-11(6-8-16-13)7-9-17(12)14(18)20-15(3,4)5/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTMZGHFJFEIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC2=C1N(C=C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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